2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9NO4 It is known for its unique structure, which includes a pyrrolidinone ring and a propanoic acid moiety
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The reaction is carried out under controlled conditions, often involving heating in an aqueous solution in the presence of an alkali . The product is then purified through recrystallization to obtain a high yield of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid: This compound shares a similar structural motif and is used in the synthesis of heteroaromatic oligopeptides.
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Another related compound with applications in medicinal chemistry.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its ability to modulate glutamate transporters sets it apart from other similar compounds, highlighting its potential in neurological research and therapy .
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a compound characterized by its unique structure featuring a pyrrolidine ring with two carbonyl groups, has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, focusing on its anticonvulsant properties and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C₇H₉NO₄
- Molecular Weight : 171.15 g/mol
- Structural Features : The compound includes a five-membered lactam ring and exhibits reactivity due to its functional groups.
Biological Activity Overview
This compound has been primarily studied for its anticonvulsant properties . Research indicates that derivatives of this compound can enhance efficacy against seizures by modulating neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors and glutamate transporters .
The mechanism of action involves:
- Modulation of GABAergic Signaling : Enhances GABA receptor activity.
- Influence on Glutamate Transporters : Affects glutamate uptake and signaling pathways critical for seizure control .
Anticonvulsant Activity
A series of studies have demonstrated the anticonvulsant efficacy of this compound derivatives in various animal models:
- Maximal Electroshock (MES) Test :
- Pentylenetetrazole-Induced Seizures :
- Safety Profile :
Comparative Analysis of Related Compounds
Compound Name | Similarity | Key Features |
---|---|---|
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | 0.97 | Similar structure with potential variations in side chains |
3-(2-Oxopyrrolidin-1-yl)propanoic acid | 0.97 | Contains an oxo group instead of dioxo |
3-(2,6-Dioxopiperidin-1-yl)propanoic acid | 0.92 | Features a six-membered ring |
4-(2-Oxopyrrolidin-1-yl)butanoic acid | 0.89 | Different carbon chain length |
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug development:
- Hybrid Compounds : Researchers are exploring hybrid molecules that combine this compound with known antiepileptic drugs to create more effective treatments .
- Proteomics and Bioconjugation : It is also used as a reagent in bioconjugation techniques to modify biomolecules for therapeutic applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCESWPKOLYIMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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